molecular formula C10H11N3O B1350431 2-Morpholinonicotinonitrile CAS No. 59025-37-5

2-Morpholinonicotinonitrile

Cat. No. B1350431
Key on ui cas rn: 59025-37-5
M. Wt: 189.21 g/mol
InChI Key: QCXHZQXRAOOEQL-UHFFFAOYSA-N
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Patent
US08895585B2

Procedure details

N-bromosuccinimide (141 mg) was added to a DMF (3 ml) solution containing 2-morpholinonicotinonitrile (100 mg), followed by stirring at 80° C. for 5 hours. The reaction solution was adjusted to room temperature. Then, aqueous saturated sodium thiosulfate solution was added, followed by extraction with ethyl acetate. The organic layer was washed with saturated saline and dried over anhydrous sodium sulfate, and then the solvent was distilled away under reduced pressure. The obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=10:1 to 7:3), and a light yellow solid of 5-bromo-2-morpholinonicotinonitrile (120 mg) was thus obtained.
Quantity
141 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[O:9]1[CH2:14][CH2:13][N:12]([C:15]2[N:22]=[CH:21][CH:20]=[CH:19][C:16]=2[C:17]#[N:18])[CH2:11][CH2:10]1.S([O-])([O-])(=O)=S.[Na+].[Na+]>CN(C=O)C>[Br:1][C:20]1[CH:21]=[N:22][C:15]([N:12]2[CH2:13][CH2:14][O:9][CH2:10][CH2:11]2)=[C:16]([CH:19]=1)[C:17]#[N:18] |f:2.3.4|

Inputs

Step One
Name
Quantity
141 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
O1CCN(CC1)C1=C(C#N)C=CC=N1
Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
by stirring at 80° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was adjusted to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=10:1 to 7:3)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C=NC(=C(C#N)C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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